Welcome to the BenchChem Online Store!
molecular formula C10H15NO2 B1218125 Hexyl 2-cyanoacrylate CAS No. 3578-06-1

Hexyl 2-cyanoacrylate

Cat. No. B1218125
M. Wt: 181.23 g/mol
InChI Key: XDZLHTBOHLGGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08569036B2

Procedure details

Overnight arabinose-induced cultures were harvested by centrifugation. The cells were resuspended in 50 mM Tris, pH 8.5. Four repeating cycles of 30 seconds sonicatation and 60 seconds rest were used to break open the cells. These samples were centrifuged to separate the soluble and insoluble fractions. The pellets were resuspended in 50 mM Tris, pH 8.5. The enzyme assay was then performed using UV grade cuvettes in a final volume of 1 mL. The assay buffer was the same 50 mM Tris at pH 8.5 used throughout the sample preparation. The substrate used was 1 mM tyrosine and the sample was 40 μg of crude cell free extract. The assay was performed at 25° C. and was run for 5 mins.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C[C@H]([C@@H:5]([C@@H:7]([CH2:9][OH:10])O)O)O.N[C@H](C(O)=O)C[C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.C(O)[C:25]([NH2:30])(CO)CO>>[CH3:18][CH2:19][CH2:14][CH2:15][CH2:16][CH2:17][O:20][C:9]([C:7]([C:25]#[N:30])=[CH2:5])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Four repeating cycles of 30 seconds sonicatation and 60 seconds rest
Duration
60 s
CUSTOM
Type
CUSTOM
Details
to separate the soluble and insoluble fractions
CUSTOM
Type
CUSTOM
Details
used throughout the sample preparation
EXTRACTION
Type
EXTRACTION
Details
free extract
CUSTOM
Type
CUSTOM
Details
was performed at 25° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
CCCCCCOC(=O)C(=C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.